3-(1-Naphthyl)-D-alanine Hydrochloride
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Overview
Description
Naphyrone is an analog of the psychoactive compound pyrovalerone, characterized by the substitution of the methylphenyl group of pyrovalerone with 2-naphthyl .
Synthesis Analysis
Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins has been carried out in one step by reacting 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with 1-naphthylacetic anhydride and phenylacetic anhydride, respectively, using dual-frequency ultrasonication .Molecular Structure Analysis
Naphyrone 1-naphthyl isomer (hydrochloride) is a structural isomer of naphyrone, having the naphthyl group attached at the 1, rather than 2, position .Chemical Reactions Analysis
N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical and Chemical Properties Analysis
1-Naphthylamine is an organic compound with the formula C10H9N .Scientific Research Applications
1. Synthesis of Lactams and Cyclic Amidinium Salts
Cyclometalation of 3-(2-naphthyl)-D-alanine methyl ester is achieved by reacting the corresponding hydrochloride salt and Pd(OAc)₂, forming mononuclear derivatives. These compounds are essential for the synthesis of lactams and cyclic amidinium salts related to isoquinoline, benzo[g]isoquinoline, and β-carboline, indicating their significance in pharmaceutical chemistry (Vicente et al., 2009).
2. Enantioselective Synthesis
3-(1-Naphthyl)-D-alanine hydrochloride is crucial in the enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride. The use of the organocatalyst of D-3-(1-Naphthyl)-alanine ensures high levels of stereocontrol in the synthesis, highlighting its role in creating enantiomerically pure compounds for drug discovery (Xiao, Tang, & Xie, 2020).
3. Directed Evolution for Enhanced Synthesis and Degradation
Directed evolution of enzymes to increase activity for specific chemical compounds is another application. Enhanced activity for both chlorinated ethenes and naphthalene oxidation was achieved through directed evolution, showing the potential of this compound in environmental restoration and green chemistry (Canada et al., 2002).
4. Deracemization of Unnatural Amino Acids
The compound is used in deracemization processes to obtain enantiomerically pure isomers of unnatural amino acids. Techniques like stereoinversion and dynamic kinetic resolution, utilizing 3-(1-Naphthyl)-D-alanine, are crucial in modern drug discovery, particularly for synthesizing synthetic α-amino acids (D’Arrigo & Tessaro, 2012).
5. Expansion of the Genetic Code
Incorporating 3-(1-Naphthyl)-D-alanine into proteins in Escherichia coli demonstrates the possibility of expanding the genetic code. This allows the unique aminoacylation of the unnatural amino acid onto an orthogonal amber suppressor tRNA, paving the way for understanding and enhancing protein and organismal function (Wang, Brock, & Schultz, 2002).
Mechanism of Action
Target of Action
It has been found to interact with periplasmic oligopeptide-binding protein in salmonella typhimurium and pol polyprotein in fiv .
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
It is known that amino acids and their derivatives can influence various biochemical pathways related to muscle metabolism, hormone secretion, and stress response .
Pharmacokinetics
It is known that amino acids and their derivatives can be rapidly absorbed and distributed throughout the body, and they are metabolized primarily in the liver .
Result of Action
It is known that amino acids and their derivatives can have various effects at the molecular and cellular level, including influencing hormone secretion, enhancing muscle metabolism, and protecting against exercise-induced muscle damage .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQPCDQZZTLSE-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659747 |
Source
|
Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122745-09-9 |
Source
|
Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the inclusion complex formation between 3-(1-Naphthyl)-D-alanine Hydrochloride and β-Cyclodextrin?
A1: β-Cyclodextrin is known to form inclusion complexes with various molecules due to its unique truncated cone structure, which possesses a hydrophobic cavity. Studying the inclusion complex formation with this compound provides valuable insights into:
- Improved Solubility and Bioavailability: Encapsulation within the hydrophobic cavity of β-Cyclodextrin can enhance the aqueous solubility of poorly soluble drugs like this compound, potentially leading to better bioavailability. []
- Controlled Release: The inclusion complex can act as a drug delivery system, allowing for controlled release of this compound at the target site, enhancing its therapeutic efficacy. []
- Physicochemical Property Modification: Complexation can alter the physicochemical properties of the guest molecule, impacting its stability, dissolution rate, and other characteristics. []
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